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Compound of Interest

Compound Name: 4-Ethyl-2-nitrophenol

Cat. No.: B1294207

This guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-
2-nitrophenol (CAS No. 56520-98-0), a key intermediate in the synthesis of dyes,
pharmaceuticals, and agrochemicals.[1] Due to the limited availability of public experimental
spectra for this specific compound, this document presents predicted data based on
established spectroscopic principles and data from analogous compounds. This guide is
intended for researchers, scientists, and professionals in drug development.

Compound Overview: 4-Ethyl-2-nitrophenol is an organic compound featuring a phenol ring
substituted with an ethyl group at position 4 and a nitro group at position 2.[1] Its molecular
formula is CsHoNOs, and it has a molecular weight of 167.16 g/mol .[2]

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for 4-Ethyl-2-
nitrophenol. These predictions are derived from the analysis of its constituent functional
groups and comparison with similar molecules.

Table 1: Predicted *H NMR Spectral Data

The *H NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl
group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-
withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.
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Proton Assignment Prt-?‘dicted Chemical Pred-ict-e(-:I Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

-OH 10.5-11.0 broad singlet

H-3 79-8.1 d ~2.5

H-5 7.3-75 dd ~8.5,~2.5

H-6 7.0-7.2 d ~8.5

-CH2- 26-28 q ~7.6

-CHs 1.2-14 t ~7.6

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and

concentration.

Table 2: Predicted **C NMR Spectral Data

The predicted 13C NMR spectrum reflects the electronic environment of each carbon atom in

the molecule.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-1 (-OH) 155 - 160
C-2 (-NO2) 138 - 142
C-3 125 - 128
C-4 (-CH2CHs) 145 - 150
C-5 120 - 123
C-6 118 - 121
-CHa- 28 - 32

-CHs 15 - 18

Table 3: Predicted Significant Infrared (IR) Absorptions
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The IR spectrum is dominated by characteristic vibrations of the nitro (NOz2), hydroxyl (OH),

and aromatic (C=C) groups.[3]

Vibrational Mode

Predicted Frequency
Range (cm™?)

Intensity

O-H Stretch (phenolic) 3200 - 3600 Broad, Medium
C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium
Asymmetric NO2 Stretch 1520 - 1560 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong
Symmetric NO2 Stretch 1340 - 1380 Strong

C-N Stretch 800 - 880 Medium

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data

The mass spectrum, likely obtained via electron ionization (El), would show the molecular ion

peak and characteristic fragment ions resulting from the cleavage of the ethyl and nitro groups.

Predicted Relative

m/z Proposed Fragment lon
Abundance
167 [CsHaNOs]* (Molecular lon) Moderate
152 [M - CHs]* Moderate
137 [M - NOJ* Low
121 [M-NOz2]* High (likely base peak)
108 [M - CzHs - NOJ* Moderate
93 [M - CzHs - NO2]* Moderate
77 [CeHs]* Low
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Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are

generalized procedures and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethyl-2-nitrophenol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds). Tetramethylsilane (TMS) is typically
added as an internal standard (0O ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

'H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient
number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds,
and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

13C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is
performed. A larger number of scans and a longer relaxation delay may be necessary due to
the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet is commonly prepared. A small amount
of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,
transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with
mineral oil.[4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.[4]

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first. The
sample is then scanned, typically over a range of 4000 to 400 cm~*. The background is
automatically subtracted from the sample spectrum.[4]
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatograph (GC-MS) for separation from impurities. For GC-MS, the sample would be
dissolved in a volatile solvent like dichloromethane or ethyl acetate.[5]

« lonization: Electron lonization (El) is a common technique for this type of molecule. In the ion
source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the
formation of a molecular ion and subsequent fragmentation.[4]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 4-Ethyl-2-nitrophenol.
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Caption: General workflow for the spectroscopic analysis of 4-Ethyl-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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